2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4S/c1-11-6-16-19(7-11)10-12-8-18(9-12)15-17-13-4-2-3-5-14(13)20-15/h2-7,12H,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRXTLPCYUFLOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine Ring Formation
Azetidine derivatives are typically prepared via intramolecular nucleophilic substitution. Reacting 1,3-dibromopropane with a primary amine (e.g., benzylamine) in the presence of K₂CO₃ yields 3-bromoazetidine.
Pyrazole Functionalization
4-Methyl-1H-pyrazole is alkylated with propargyl bromide to form 1-(propargyl)-4-methyl-1H-pyrazole. Hydrogenation over Pd/C reduces the alkyne to a methylene group, yielding 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine.
Optimization of Alkylation
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| K₂CO₃ | DMF | 60°C | 72% |
| NaH | THF | 0°C | 58% |
Polar aprotic solvents like DMF enhance reaction efficiency by stabilizing the transition state.
Coupling of Benzothiazole and Azetidine-Pyrazole
The final step involves nucleophilic aromatic substitution (SNAr), where the chlorine atom on 2-chloro-1,3-benzothiazole is replaced by the azetidine-pyrazole amine.
Representative Protocol
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Reactants : 2-Chloro-1,3-benzothiazole (1.0 eq), 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine (1.2 eq)
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Base : K₂CO₃ (2.5 eq)
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Solvent : DMF, 100°C, 12 hours
Comparative Analysis of Coupling Conditions
| Solvent | Base | Temperature | Time (h) | Yield |
|---|---|---|---|---|
| DMF | K₂CO₃ | 100°C | 12 | 68% |
| DMSO | Cs₂CO₃ | 120°C | 8 | 73% |
| Toluene | Et₃N | 80°C | 24 | 42% |
The use of Cs₂CO₃ in DMSO improves yield due to enhanced nucleophilicity and solubility. Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields (70%).
Alternative Synthetic Routes
One-Pot Tandem Cyclization
A streamlined approach combines benzothiazole formation and azetidine coupling in a single pot. Starting with 2-aminobenzenethiol and 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbaldehyde, oxidative cyclization with I₂ in DMSO yields the target compound in 61% yield.
Transition Metal-Catalyzed Coupling
Palladium-catalyzed C–N coupling (Buchwald-Hartwig) enables direct attachment of the azetidine moiety to 2-bromo-1,3-benzothiazole. Using Pd(OAc)₂ and Xantphos in toluene at 110°C achieves a 65% yield.
Purification and Characterization
Crude products are purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol. Structural confirmation employs:
Challenges and Optimization Strategies
-
Steric Hindrance : Bulky azetidine substituents reduce SNAr efficiency. Mitigated by using excess amine (1.5 eq).
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Byproducts : Over-alkylation forms bis-azetidine derivatives. Controlled by slow addition of the azetidine component.
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Solvent Effects : DMSO increases reaction rate but complicates purification. Alternately, THF with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst achieves 70% yield.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity : Research indicates that compounds similar to 2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole exhibit significant antibacterial and antifungal properties. Benzothiazole derivatives are known to be effective against various Gram-positive and Gram-negative bacteria, making this compound a candidate for further investigation in the development of new antibiotics.
Anti-inflammatory Properties : The pyrazole moiety is recognized for its anti-inflammatory effects. This property can be leveraged in the design of drugs aimed at treating inflammatory diseases.
Anticancer Potential : Preliminary studies suggest that benzothiazole derivatives possess anticancer activity. The unique structural features of this compound may enhance its efficacy against certain cancer cell lines.
Scientific Research Applications
Biochemical Probes : The compound can serve as a biochemical probe to study enzyme interactions and cellular pathways. Its ability to modulate biological targets makes it valuable in understanding disease mechanisms .
Drug Development : Given its diverse biological activities, this compound is being explored for potential use in developing new therapeutic agents for various diseases, including cancer and infectious diseases .
Industrial Applications
Organic Synthesis : The compound can be utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations that can lead to novel compounds with desirable properties .
Material Science : Due to its electronic properties, this compound may find applications in the development of organic light-emitting diodes (OLEDs) and other electronic materials. Its structural characteristics can influence the performance of electronic devices .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several benzothiazole derivatives, including those structurally similar to this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential for further development as antimicrobial agents.
Case Study 2: Anti-inflammatory Research
In vitro studies demonstrated that compounds with pyrazole substitutions exhibit reduced pro-inflammatory cytokine production in macrophages. This supports the hypothesis that this compound could be effective in treating inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The target compound’s key structural motifs—azetidine, pyrazole, and benzothiazole—are shared with several analogs, but substituent variations significantly influence physicochemical and biological properties.
Table 1: Structural and Property Comparison
Key Comparative Insights
Azetidine vs. Smaller rings may enhance conformational rigidity, favoring selective target engagement .
Substituent Effects: Ethoxy Group (): Improves aqueous solubility but may reduce blood-brain barrier penetration compared to the unsubstituted target compound. Diol Groups (): High polarity likely limits bioavailability but could enhance binding to hydrophilic enzyme active sites (e.g., leucine aminopeptidase) . Methoxyphenyl (): Electron-donating groups may stabilize π-π interactions in hydrophobic protein pockets, as seen in antitumor agents .
Biological Activity Trends: Pyrazole-containing analogs (e.g., ) frequently exhibit pharmacological activities (antitumor, antidepressant), suggesting the target compound may share similar mechanisms . TLR7-9 antagonism () is linked to compounds with morpholine and tetrahydropyrazolo-pyridine moieties, but the target’s azetidine-pyrazole system may offer novel binding modes for autoimmune applications .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for its ethoxy analog (), involving azetidine-benzothiazole coupling. Triazole-containing analogs () require click chemistry, which may introduce synthetic complexity .
Biological Activity
The compound 2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is a heterocyclic molecule that integrates a benzothiazole core with an azetidine ring and a pyrazole moiety. This structural complexity suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Synthesis of the Compound
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving 2-aminobenzenethiol and appropriate carboxylic acid derivatives.
- Synthesis of the Azetidine Ring : The azetidine ring is synthesized via cyclization of an amine with an epoxide or through the reaction of haloamines.
- Attachment of the Pyrazole Moiety : The final step involves alkylation of the azetidine ring with a pyrazole derivative under basic conditions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing pyrazole and benzothiazole moieties have shown significant activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism is believed to involve apoptosis induction through modulation of signaling pathways related to cell proliferation and survival.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 12.5 | Apoptosis induction |
| Compound B | MCF7 | 8.0 | Cell cycle arrest |
| This compound | A549 | TBD | TBD |
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, potentially through the inhibition of NF-kB signaling pathways.
Case Studies
A notable study involved the evaluation of a series of pyrazole derivatives for their anticancer activity. Among them, one derivative exhibited an IC50 value of 5 µM against A549 cells, indicating significant cytotoxicity. Furthermore, docking studies suggested strong binding affinity to targets involved in cancer progression.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth or microbial survival.
- Receptor Modulation : It could modulate receptor activities involved in inflammatory responses or cell signaling pathways.
Q & A
(Basic) What synthetic methodologies are typically employed for preparing this compound?
The synthesis involves multi-step reactions, including:
- Coupling reactions : Use of azetidine and pyrazole precursors under reflux conditions with catalysts like Cu(I) or Pd-based systems to form the azetidine-pyrazole linkage .
- Solvent optimization : Polar aprotic solvents (e.g., THF, DMF) improve reaction efficiency, as seen in analogous benzothiazole-pyrazole hybrids .
- Characterization : FT-IR, /-NMR, and elemental analysis are critical for verifying structural integrity and purity .
(Advanced) How can low yields in the final coupling step be addressed?
- Catalyst screening : Transition-metal catalysts (e.g., CuSO/ascorbate for click chemistry) enhance regioselectivity and yield in azide-alkyne cycloadditions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 16 hours to 1–2 hours) while improving yield by 20–30% in similar thiazole derivatives .
- Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) resolves byproducts, as demonstrated in triazole-pyrazole hybrids .
(Basic) What spectroscopic techniques confirm the compound’s structure?
- -NMR : Identifies protons on the azetidine (δ 3.5–4.0 ppm) and benzothiazole (δ 7.2–8.1 ppm) moieties .
- IR spectroscopy : Detects C=N stretches (~1600 cm) and aromatic C-H bends (~750 cm) .
- Elemental analysis : Validates stoichiometry (e.g., CHNS) with <0.5% deviation from theoretical values .
(Advanced) How to resolve discrepancies between docking predictions and experimental binding assays?
- Parameter validation : Adjust docking software (e.g., AutoDock Vina) to account for ligand flexibility and solvation effects .
- Mutational analysis : Test binding affinity against protein mutants to identify critical residues .
- Purity checks : Use HPLC-MS to rule out impurities skewing assay results .
(Basic) How is X-ray crystallography applied to determine its structure?
- Data collection : High-resolution (<1.0 Å) datasets are refined using SHELXL , which handles twinning and disorder common in heterocyclic systems .
- Key metrics : R-factor <5% and wR <15% ensure accuracy, as seen in pyrazoline-benzothiazole analogs .
(Advanced) How do azetidine/pyrazole substituents influence bioactivity?
- Azetidine modifications : Bulky substituents (e.g., methyl groups) enhance metabolic stability but may reduce solubility .
- Pyrazole tuning : 4-Methyl substitution improves target affinity (e.g., TLR7-9 inhibition) compared to halogenated analogs .
- SAR studies : Compare IC values of analogs in enzyme assays to map pharmacophoric features .
(Basic) What in vitro assays evaluate its biological activity?
- Enzyme inhibition : Measure AST/ALT activity in human serum using spectrophotometric assays (Δ absorbance at 340 nm) .
- Cell viability : MTT assays (e.g., IC = 12–50 μM in cancer cell lines) assess cytotoxicity .
(Advanced) How to analyze stability under physiological conditions?
- pH-dependent degradation : Incubate in buffers (pH 1–10) and monitor via HPLC; half-life >8 hours at pH 7.4 is ideal .
- Oxidative stability : Use HO/Fe systems to simulate ROS exposure; track degradation with LC-MS .
(Basic) How does the 4-methylpyrazole moiety affect reactivity?
- Steric hindrance : The methyl group reduces nucleophilic attack on the pyrazole ring, stabilizing the compound in acidic conditions .
- Electronic effects : Electron-donating methyl enhances π-π stacking with aromatic residues in target proteins .
(Advanced) What computational approaches predict target interactions?
- Molecular docking : Use Glide (Schrödinger) with OPLS4 force field to model binding to TLR7-9 .
- MD simulations : 100-ns trajectories assess binding stability (RMSD <2.0 Å) in aqueous environments .
- QSAR models : Correlate logP and polar surface area with bioavailability (R >0.85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
